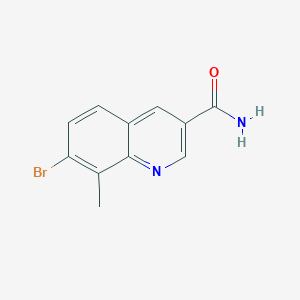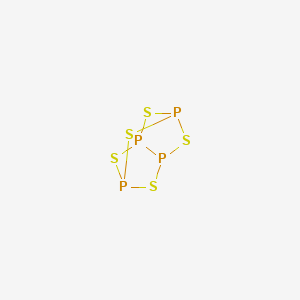
Tetraphosphorus pentasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphosphorus pentasulfide is an inorganic compound with the chemical formula P₄S₅. It is a yellow solid that is one of the several phosphorus sulfides. This compound is known for its unique structure and reactivity, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphosphorus pentasulfide can be synthesized by reacting white phosphorus (P₄) with sulfur (S₈) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ P₄ + 5S \rightarrow P₄S₅ ]
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of white phosphorus and sulfur. The reaction is carried out in a sealed environment to prevent the escape of toxic gases. The product is then purified through sublimation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphosphorus pentasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxides and sulfur oxides.
Reduction: It can be reduced to form lower phosphorus sulfides.
Substitution: It reacts with organic compounds to form organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Organic compounds with functional groups that can react with phosphorus-sulfur bonds.
Major Products Formed:
Oxidation: Phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂).
Reduction: Lower phosphorus sulfides such as P₄S₃.
Substitution: Various organophosphorus compounds used in pesticides and flame retardants.
Aplicaciones Científicas De Investigación
Tetraphosphorus pentasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and heterocycles.
Biology: It is used in the study of biological phosphorus-sulfur interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: It is used in the production of lubricants, pesticides, and flame retardants.
Mecanismo De Acción
The mechanism of action of tetraphosphorus pentasulfide involves its ability to donate sulfur atoms to other compounds. This property makes it a valuable thionating agent, converting carbonyl groups (C=O) to thiocarbonyl groups (C=S). The molecular targets and pathways involved include the interaction with organic substrates to form thio derivatives, which are crucial in various chemical and biological processes.
Comparación Con Compuestos Similares
Phosphorus pentasulfide (P₄S₁₀): Another phosphorus sulfide with a higher sulfur content.
Phosphorus sesquisulfide (P₄S₃): A lower phosphorus sulfide used in match production.
Phosphorus trisulfide (P₄S₇): A compound with intermediate sulfur content.
Comparison: Tetraphosphorus pentasulfide is unique due to its specific sulfur-to-phosphorus ratio, which gives it distinct reactivity and applications. Compared to phosphorus pentasulfide, it has a lower sulfur content, making it less reactive in certain oxidation reactions but more suitable for specific thionation processes.
Propiedades
Número CAS |
12137-70-1 |
|---|---|
Fórmula molecular |
P4S5 |
Peso molecular |
284.2 g/mol |
Nombre IUPAC |
2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |
Clave InChI |
LOZDOQJARMKMFN-UHFFFAOYSA-N |
SMILES canónico |
P12P3SP(S1)SP(S2)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
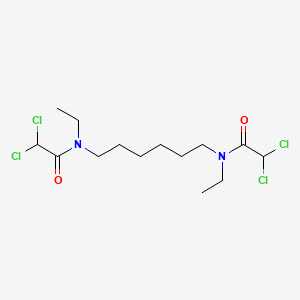
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
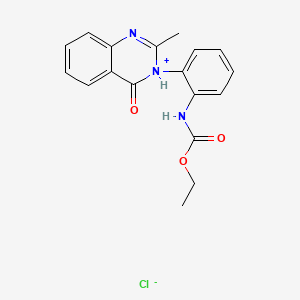
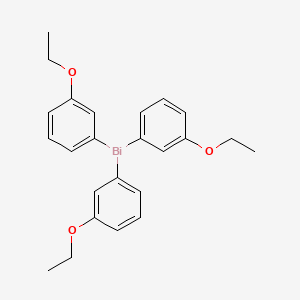
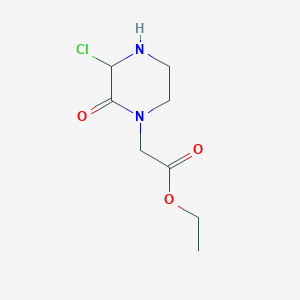

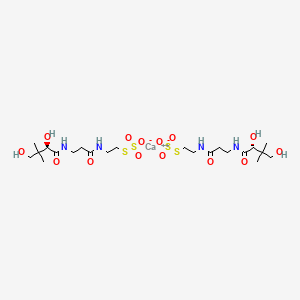
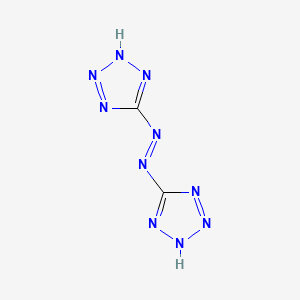

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
